molecular formula C6H7N5 B11921363 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B11921363
M. Wt: 149.15 g/mol
InChI Key: ZQUUJAWEPOSJSF-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 5399-44-0) is a high-purity chemical building block belonging to the class of pyrazolopyrimidines. This scaffold is recognized in medicinal chemistry as a purine bioisostere, making it a versatile precursor for developing targeted therapeutic agents, particularly in oncology research . The compound's core structure is a key feature in designing inhibitors for various protein kinases. Research highlights the significance of the pyrazolo[3,4-d]pyrimidine scaffold in targeting critical oncogenic pathways. It serves as a fundamental structure for investigating Epidermal Growth Factor Receptor (EGFR) inhibitors , Cyclin-Dependent Kinase 2 (CDK2) inhibitors , and TNF Receptor-Associated Protein 1 (TRAP1) inhibitors . The structure-activity relationship (SAR) of this scaffold can be explored through substitutions at the N-1, C-3, and C-4 positions to modulate potency and selectivity . Product Specifications: • CAS Number: 5399-44-0 • Molecular Formula: C6H7N5 • Molecular Weight: 149.15 g/mol • Storage: Keep in a dark place, sealed in dry conditions, at 2-8°C This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

3-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C6H7N5/c1-3-4-2-8-6(7)9-5(4)11-10-3/h2H,1H3,(H3,7,8,9,10,11)

InChI Key

ZQUUJAWEPOSJSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC(=NC2=NN1)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Aminopyrazole-4-carboxamides

The foundational step involves cyclizing 5-amino-3-methyl-1H-pyrazole-4-carboxamide (3 ) with urea under molten conditions (160–180°C, 4–6 h). This method, adapted from Agrebi et al., produces 3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (4 ) in 45–55% yield. The reaction proceeds via nucleophilic attack of the carboxamide oxygen on the urea carbonyl, followed by elimination of ammonia (Scheme 1).

Scheme 1 :
5-Amino-3-methyl-1H-pyrazole-4-carboxamide+UreaΔ3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol+NH3\text{5-Amino-3-methyl-1H-pyrazole-4-carboxamide} + \text{Urea} \xrightarrow{\Delta} \text{3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol} + \text{NH}_3

Critical parameters include:

  • Temperature control : Excessive heat (>200°C) promotes decomposition into 3-methylpyrazole side products.

  • Solvent-free conditions : Minimizes hydrolysis of the carboxamide group.

Dichlorination for Reactive Intermediates

Chlorination of the diol (4 ) using phosphorus oxychloride (POCl3_3) and phosphorus pentachloride (PCl5_5) in refluxing conditions (110°C, 6 h) yields 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (5 ). Liu et al. report 70–75% yields when using a 3:1 POCl3_3:PCl5_5 ratio, with 1H^1H-NMR confirming complete displacement of hydroxyl groups (δ 8.41 ppm, C6-H).

Table 1 : Optimization of Chlorination Conditions

POCl3_3:PCl5_5 RatioTemperature (°C)Time (h)Yield (%)
2:1100858
3:1110675
4:1110568

Regioselective Amination at Position 6

Ammonolysis of 4,6-Dichloro Intermediate

Treatment of 5 with aqueous ammonia (25–28% NH3_3, 80°C, 12 h) selectively substitutes the C6 chlorine, yielding 6-amino-4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (6 ). Agrebi et al. attribute the regioselectivity to the greater electrophilicity of C6 due to electron-withdrawing effects from the pyrazole N1.

Key data :

  • Yield : 62–68%

  • 1H^1H-NMR (DMSO-d6_6) : δ 2.57 (s, 3H, CH3_3), 6.92 (s, 2H, NH2_2), 8.75 (s, 1H, C5-H)

  • HRMS : m/z calcd. for C6_6H7_7ClN5_5 200.0234; found 200.0236

Catalytic Amination Using Pd/C

Palladium-catalyzed coupling of 5 with benzophenone imine followed by acidic hydrolysis provides a high-purity route to 6 (yield: 78–81%). This method avoids over-amination at C4 but requires anhydrous conditions.

Reaction conditions :

  • Catalyst : 10% Pd/C (0.1 equiv)

  • Solvent : Toluene/EtOH (3:1)

  • Temperature : 90°C, 8 h

Final Deprotection and Purification

Acidic Hydrolysis of C4-Chloro Group

Heating 6 with concentrated HCl (12 M, reflux, 3 h) removes the C4 chlorine, yielding 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (7 ). Liu et al. report 85–90% yields after recrystallization from ethanol/water (1:1).

Characterization :

  • IR (KBr) : 3443 cm1^{-1} (NH2_2), 1580 cm1^{-1} (C=N)

  • 13C^{13}C-NMR (DMSO-d6_6) : δ 15.2 (CH3_3), 101.9 (C3), 156.0 (C6)

Chromatographic Purification

Silica gel chromatography (EtOAc/hexane, 1:1) removes residual dichlorinated byproducts (<2% purity loss). Final purity exceeds 98% by HPLC (C18 column, 0.1% TFA/ACN).

Alternative Pathways via Dimroth Rearrangement

Imidate Intermediate Strategy

Condensation of 3-methyl-1H-pyrazole-4-carbonitrile with methanol/HCl generates methyl imidate (8 ), which undergoes Dimroth rearrangement with ammonium acetate to form 7 (yield: 43–48%).

Mechanistic insight :

  • Nucleophilic attack by NH3_3 at the imidic carbon.

  • Ring-opening to form a linear amidine.

  • Re-cyclization with concomitant methyl group migration.

Scalability and Industrial Considerations

Cost Analysis of Routes

MethodCost (USD/kg)Yield (%)Purity (%)
Cyclocondensation12005595
Dichlorination-Amination9507598
Dimroth Rearrangement14004597

Challenges and Mitigation Strategies

Byproduct Formation During Chlorination

Over-chlorination at C5 occurs with excess PCl5_5 (>3 equiv), producing 4,5,6-trichloro impurities. Mitigation includes:

  • Stoichiometric control : Limit PCl5_5 to 1.2 equiv.

  • Low-temperature quenching : Add ice-water at 0°C after reflux .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The amino group at position 6 undergoes electrophilic substitution under mild conditions.

Reaction TypeReagents/ConditionsProductYieldSource
AcylationAcetic anhydride, pyridine, 80°C6-Acetamido-3-methyl-1H-pyrazolo[3,4-d]pyrimidine85%
SulfonationH₂SO₄, 0°C, 2 hr6-Sulfamoyl derivative78%

Key Findings :

  • Acylation preserves the pyrazolo[3,4-d]pyrimidine core while enhancing solubility for biological assays.

  • Sulfonation introduces polar groups, enabling further functionalization.

Alkylation and Arylation

The amino group reacts with alkyl/aryl halides via nucleophilic substitution.

Reaction TypeReagents/ConditionsProductYieldSource
MethylationMethyl iodide, K₂CO₃, DMF, RT6-(Methylamino)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine91%
PropargylationPropargyl bromide, phase-transfer catalysis6-Propargylamino derivative82%
Suzuki CouplingArylboronic acids, Pd(PPh₃)₄, DME3-Aryl-substituted derivatives65–89%

Key Findings :

  • Methylation enhances metabolic stability in pharmacokinetic studies .

  • Suzuki coupling introduces aryl groups at position 3, modulating electronic properties for kinase inhibition .

Condensation Reactions

The amino group participates in Schiff base formation and cyclocondensation.

Reaction TypeReagents/ConditionsProductYieldSource
Schiff BaseBenzaldehyde, EtOH, reflux6-(Benzylideneamino) derivative76%
CyclocondensationEthyl acetoacetate, PPA, 120°CFused pyrimidine-triazole systems68%

Key Findings :

  • Schiff bases exhibit enhanced antimicrobial activity compared to the parent compound .

  • Cyclocondensation generates tricyclic systems with improved DNA intercalation properties .

Heterocyclic Functionalization

The pyrazolo[3,4-d]pyrimidine scaffold undergoes ring modifications.

Reaction TypeReagents/ConditionsProductYieldSource
ChlorinationPOCl₃, PCl₅, reflux4,6-Dichloro derivative88%
AminolysisAniline, Et₃N, DCM6-(Phenylamino)-4-chloro derivative73%

Key Findings :

  • Chlorination at position 4 enables subsequent cross-coupling reactions .

  • Aminolysis with aromatic amines improves selectivity for EGFR inhibition .

Oxidation and Reduction

Controlled redox reactions modify the core structure.

Reaction TypeReagents/ConditionsProductYieldSource
OxidationKMnO₄, H₂O, 60°C6-Nitroso derivative62%
ReductionH₂, Pd/C, MeOH6-Amino-tetrahydro derivative85%

Key Findings :

  • Oxidation to nitroso intermediates facilitates coordination chemistry applications .

  • Hydrogenation saturates the pyrimidine ring, altering π-stacking interactions .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

DerivativeModificationIC₅₀ (A549 Lung Cancer)Source
6-AcetamidoAcylation4.2 µM
4-Chloro-6-anilinoChlorination + aminolysis1.7 µM
3-Aryl-SuzukiSuzuki coupling0.9 µM

Key Insights :

  • Aryl groups at position 3 significantly enhance antiproliferative activity .

  • Chlorination at position 4 improves cell membrane permeability .

Mechanistic Considerations

  • Alkylation : Proceeds via SN2 mechanism, favored by polar aprotic solvents .

  • Suzuki Coupling : Requires palladium-mediated transmetallation and reductive elimination .

  • Schiff Base Formation : Reversible under acidic conditions, enabling dynamic combinatorial chemistry .

This comprehensive analysis underscores the versatility of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine as a synthetic precursor. Its reactivity profile enables tailored modifications for drug discovery, materials science, and catalysis.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Several studies have highlighted its efficacy against various cancer cell lines:

  • Mechanism of Action : The compound acts by inhibiting key signaling pathways involved in cell proliferation and survival. It has shown significant cytotoxicity against lung cancer (A549) and breast cancer (MCF-7) cell lines, with IC50 values of 12.5 µM and 15.0 µM, respectively .
  • Targeting Kinases : New derivatives of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine have been designed to act as epidermal growth factor receptor inhibitors (EGFRIs). For instance, a derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M, showcasing its potential in targeting resistant cancer forms .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit pro-inflammatory cytokines, making them promising candidates for treating inflammatory diseases .

Antimicrobial Applications

Research has demonstrated that certain derivatives of this compound possess antimicrobial activities. These compounds have shown efficacy against various bacterial strains, which is crucial given the rising concern over antibiotic resistance in pathogens .

Treatment of Infectious Diseases

A significant application of this compound is in the treatment of visceral leishmaniasis, a disease caused by protozoan parasites. A specific derivative demonstrated oral efficacy in mouse models, indicating its potential as a new therapeutic option for this neglected tropical disease .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. In models of Parkinson's disease, certain derivatives showed favorable pharmacokinetic profiles and low toxicity levels while maintaining high brain permeability, suggesting their potential utility in neurodegenerative conditions .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AnticancerSignificant cytotoxicity against A549 and MCF-7 cell lines
EGFR InhibitionPotent inhibition of wild-type and mutant EGFR
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialEfficacy against various bacterial strains
Treatment for VLOral efficacy in mouse models for visceral leishmaniasis
NeuroprotectiveLow toxicity and high brain permeability in Parkinson's disease models

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and halt tumor growth.

Comparison with Similar Compounds

Key Observations :

  • Methyl Substitution : The 3-methyl group in the target compound enhances metabolic stability compared to bulkier substituents (e.g., benzyl or iodinated groups), which may improve oral bioavailability .
  • Chlorine vs. Methoxy : Chlorine at position 4 (e.g., 4-Chloro-1-methyl derivative) facilitates further functionalization via cross-coupling (e.g., Suzuki reactions), whereas methoxy groups improve solubility but reduce reactivity .
  • Green Chemistry : Syntheses in PEG-400 (e.g., 3-Methyl derivative) align with sustainable practices, contrasting with microwave-assisted routes (e.g., 3-Iodo derivative), which require specialized equipment .

Key Observations :

  • The 3-methyl derivative’s antimicrobial activity is attributed to its planar structure, enabling intercalation into microbial DNA .
  • Compound 11o demonstrates nanomolar potency at adenosine receptors, critical for Parkinson’s disease therapy, whereas kinase inhibitors (e.g., 3-Iodo derivative) require micromolar concentrations .
  • Substitutions at position 4 (e.g., methoxy) shift activity toward kinase targets, highlighting the scaffold’s adaptability .

Physicochemical Properties

Property 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine 4-Chloro-1-methyl Derivative 4-Methoxy Derivative
Molecular Weight 175.18 g/mol 183.60 g/mol 181.19 g/mol
LogP 1.2 (predicted) 1.8 0.9
Solubility (aq. buffer, pH 7.4) >100 µM 50 µM >200 µM
Metabolic Stability (t1/2) >60 min (human liver microsomes) 45 min 75 min

Key Observations :

  • The 3-methyl group improves aqueous solubility compared to chloro-substituted analogues .
  • Methoxy substitution further enhances solubility but reduces lipophilicity, impacting membrane permeability .

Biological Activity

3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and various research findings.

Chemical Structure and Properties

This compound features a pyrazole ring fused to a pyrimidine ring, with a methyl group at the 3-position and an amino group at the 6-position. This unique structure is pivotal for its biological activity, particularly in targeting specific kinases involved in cancer progression.

The primary mechanism of action for this compound involves its inhibition of various kinases. By binding to the active sites of these enzymes, the compound disrupts critical signaling pathways that regulate cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a promising candidate for cancer therapeutics .

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

  • Kinase Inhibition : The compound has shown potent inhibitory effects against several kinases, including Src and epidermal growth factor receptor (EGFR) kinases. For instance, one study reported an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M .
  • Antitumor Activity : In vitro studies have indicated that this compound can significantly inhibit the proliferation of various cancer cell lines. For example, it demonstrated an IC50 of 2.24 µM against A549 lung cancer cells, outperforming traditional chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The SAR studies have been crucial in optimizing the efficacy of this compound derivatives. Modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold have led to variations in biological activity:

CompoundKinase TargetIC50 (µM)Notes
12bEGFR WT0.016Most potent derivative
12bEGFR T790M0.236Effective against mutations
1aA5492.24High anti-proliferative activity
6bSrc0.47Most potent Src inhibitor

These findings emphasize the importance of structural modifications in enhancing biological activity and selectivity toward specific kinase targets.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • EGFR Inhibition : A study synthesized new derivatives that showed promising results as EGFR inhibitors with significant anti-proliferative effects on A549 and HCT116 cancer cell lines .
  • Src Kinase Inhibition : Another investigation into pyrazolo[3,4-d]pyrimidine derivatives identified several compounds with notable Src kinase inhibitory activity, providing insights into their potential as anticancer agents .
  • Nanoparticle Delivery Systems : Recent research has explored halloysite nanotube-based delivery systems for pyrazolo[3,4-d]pyrimidine derivatives, demonstrating enhanced cytotoxicity against prostate and bladder cancer cells without compromising drug efficacy .

Q & A

Q. What synthetic methodologies are established for preparing 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine and its derivatives?

Answer: The synthesis of this scaffold often involves multi-component reactions (MCRs) or cyclocondensation strategies. Key approaches include:

  • Guanidine-mediated cyclization : Reacting 4-(arylidene)-3-methyl-1-phenyl-1H-pyrazol-5-ones with guanidine hydrochloride in PEG-400 under basic conditions (NaOH) to yield pyrazolo[3,4-d]pyrimidin-6-amine derivatives (38–65% yields) .
  • Microwave-assisted Sonogashira coupling : For advanced derivatives, iodinated intermediates undergo coupling with alkynes using Pd/Cu catalysts in THF, followed by purification via preparative TLC (e.g., 38% yield for B58) .
  • Meglumine-catalyzed MCRs : Environmentally benign one-pot reactions using hydrazine, aldehydes, and acetonitriles in ethanol, achieving moderate yields (e.g., 50–70%) .

Q. Table 1: Representative Synthetic Routes

MethodConditionsYieldKey Reference
Guanidine cyclizationPEG-400, NaOH, 80°C, 6h38–65%
Microwave couplingPdCl₂(PPh₃)₂, CuI, THF, 70°C, 2h38%
Meglumine catalysisEtOH, RT, 5h50–70%

Q. How is this compound characterized spectroscopically?

Answer: Critical characterization techniques include:

  • ¹H/¹³C NMR : Aromatic protons appear at δ 8.72 (s, pyrimidine H), while methyl groups resonate at δ 2.11 (s, N-CH₃). Carbon signals for the pyrazolo[3,4-d]pyrimidine core are typically δ 152–160 ppm .
  • HRMS : Exact mass validation (e.g., [M+H]⁺ calc. 443.2800, found 444.2870 for B58) .
  • HPLC purity : Reverse-phase C18 columns with TFA/acetonitrile gradients confirm >95% purity .

Advanced Research Questions

Q. How do structural modifications influence kinase inhibition (e.g., CSF-1R or EGFR)?

Answer:

  • CSF-1R selectivity : N-Benzyl and cyclopentyl substituents enhance CSF-1R binding (e.g., B58 IC₅₀ = 12 nM). Mesenchymal glioma subtypes with high CSF-1/IL-6 expression show preferential sensitivity .
  • EGFR-TK interactions : Dichlorophenyl moieties in derivatives like compound 15 improve hydrophobic interactions with Lys728 and Met793, yielding binding scores of −7.41 kcal/mol .

Q. Table 2: Structure-Activity Relationships (SAR)

DerivativeSubstituentTarget (IC₅₀/Kd)Key Interaction
B58N-Benzyl, cyclopentylCSF-1R (12 nM)Hydrophobic pocket
Compound 153,4-DichlorophenylEGFR-TK (−7.41 kcal/mol)Met793 H-bond, Lys728

Q. What strategies resolve contradictions in biological activity across cell lines?

Answer:

  • Biomarker profiling : Correlate target expression (e.g., CSF-1R, IL-6) with efficacy. For example, E21 glioma cells (high CSF-1/IL-6) show 10-fold higher sensitivity to B58 than other subtypes .
  • Phenomics screening : Use high-content imaging to assess apoptosis, cell cycle arrest, and migration in patient-derived cells .

Q. How are computational methods applied to validate binding modes?

Answer:

  • Molecular docking : PyMol or AutoDock Vina simulate binding to ATP pockets (e.g., compound 15’s pyrazolopyrimidine core occupies EGFR’s adenine pocket with RMSD <2.0 Å) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., hydrogen bond retention with Met793) .

Q. How are dual-targeting agents (e.g., A2AAR/HDAC inhibitors) designed?

Answer:

  • Hybrid scaffolds : Incorporate furan-2-yl groups for A2AAR antagonism and hydroxamate chains for HDAC inhibition. Balance logP (2–4) and polar surface area (80–100 Ų) for blood-brain barrier penetration .
  • In vitro assays : Prioritize compounds with <100 nM binding to both targets (e.g., 4-(furan-2-yl)- derivatives) .

Q. What methodologies assess oligonucleotide stability in pyrazolopyrimidine-containing analogs?

Answer:

  • Fluorescence quenching : Monitor emission at λ = 340 nm (excitation 260 nm) to detect stacking interactions in duplex DNA (>95% quenching in dsDNA) .
  • Thermal denaturation : Compare Tm values (ΔTm = −2°C vs. adenosine controls) via UV/CD spectroscopy .

Q. How are reaction conditions optimized for multi-component syntheses?

Answer:

  • DoE (Design of Experiments) : Vary catalysts (e.g., meglumine vs. piperidine), solvents (EtOH vs. PEG), and temperatures to maximize yield .
  • Microwave parameters : Optimize irradiation time (2–4h) and power (150–300W) to reduce side reactions .

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